molecular formula C8H12N4OS2 B2784665 5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 401577-30-8

5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B2784665
CAS No.: 401577-30-8
M. Wt: 244.33
InChI Key: SYEPKTKKTFKMNZ-UHFFFAOYSA-N
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Description

5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C8H12N4OS2 and its molecular weight is 244.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C8H12N4OS2 and a molecular weight of 244.33 g/mol, this compound features a thiadiazole ring which is known for its potential pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The compound can be described structurally as follows:

  • IUPAC Name : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
  • Molecular Formula : C8H12N4OS2
  • Molecular Weight : 244.33 g/mol
  • Solubility : Soluble in various solvents

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazoles showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against Escherichia coli and Staphylococcus aureus, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 8.5 µM for Gram-negative bacteria and varying activity against Gram-positive strains .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various human cancer cell lines. For example, one study reported IC50 values indicating potent antiproliferative activity against colon adenocarcinoma (HT29) and other cancer types . The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole scaffold can enhance anticancer efficacy.

Anti-inflammatory Activity

Thiadiazole derivatives have also been implicated in anti-inflammatory activities. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values between 0.3 - 8.5 µM
Study 2AnticancerSignificant cytotoxicity against multiple cancer cell lines with IC50 values indicating high potency
Study 3Anti-inflammatoryDemonstrated inhibition of inflammatory markers in vitro

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with Receptors : Potential binding to specific receptors involved in inflammatory responses or cancer signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can modulate oxidative stress levels within cells.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS2/c9-7-10-11-8(15-7)14-5-6(13)12-3-1-2-4-12/h1-5H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEPKTKKTFKMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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